Disuccinimidyl tartrate
Description
Overview of Disuccinimidyl Tartrate (DST) as a Chemical Reagent
DST is a homobifunctional crosslinker, meaning it has two identical reactive groups. scbt.com These groups are N-hydroxysuccinimide (NHS) esters, which readily react with primary amines. thermofisher.comcephamls.com This reactivity allows DST to form stable amide bonds with proteins, effectively linking them together. thermofisher.com
The structure of DST includes a central tartrate group, which contains a cis-diol. This feature is particularly important because it allows the crosslink to be cleaved by periodate (B1199274) oxidation. covachem.comvwr.com This cleavability is a significant advantage in many biochemical applications, as it allows for the separation of crosslinked molecules for analysis. vwr.com
Furthermore, DST is a lipophilic and membrane-permeable molecule. thermofisher.comtandfonline.com This characteristic enables it to pass through cell membranes, making it useful for studying intracellular and intramembrane protein interactions. thermofisher.comcephamls.com
This compound is classified as a homobifunctional crosslinking reagent because it possesses two identical N-hydroxysuccinimide (NHS) ester reactive groups. cephamls.comscbt.com These NHS esters specifically target primary amines (-NH2), which are found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues. thermofisher.comthermofisher.com The reaction between the NHS ester and a primary amine occurs efficiently in buffers with a pH range of 7 to 9, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. thermofisher.com This specific reactivity makes DST a valuable tool for covalently linking proteins and other molecules that contain accessible primary amines. chemicalbook.com
A key feature of this compound is the presence of a central tartrate spacer arm which contains a cis-diol. thermofisher.comproteochem.com This structural element allows the crosslink to be selectively cleaved by treatment with sodium meta-periodate. vwr.comproteochem.com This cleavability is a significant advantage in biochemical research, particularly in proteomics. vwr.com For instance, after crosslinking proteins within a complex, the ability to cleave the crosslinker allows researchers to separate the individual protein components. This simplifies analysis by techniques such as mass spectrometry, aiding in the identification of interacting proteins. thermofisher.com The option for cleavage without the use of harsh reducing agents that could disrupt native disulfide bonds within proteins is another notable benefit. covachem.comcephamls.com
This compound is a lipophilic, or fat-loving, molecule that lacks a charged group. thermofisher.comcephamls.com These properties allow it to readily pass through the lipid bilayers of cell membranes. thermofisher.comkorambiotech.com This membrane permeability makes DST particularly useful for crosslinking studies that aim to investigate protein interactions within the intracellular environment or within the cell membrane itself. thermofisher.com Once inside the cell, DST can react with and link together proteins in their native context, providing valuable insights into cellular protein networks. thermofisher.comnih.gov
Periodate Cleavability and Advantages in Biochemical Applications
Historical Context and Development of Crosslinking Reagents in Chemical Biology
The use of chemical crosslinkers has been instrumental in advancing our understanding of protein structure and function. These reagents have evolved over time to offer greater specificity, efficiency, and versatility.
N-hydroxysuccinimide (NHS) esters were first developed for peptide synthesis due to their efficiency in forming stable amide bonds. nih.gov Their application was later extended to the labeling and crosslinking of proteins. nih.govthermofisher.com Early crosslinkers were often simple, non-cleavable molecules. However, the need to analyze crosslinked complexes led to the development of more advanced reagents. The introduction of features like water-solubility, through the addition of sulfonate groups to the NHS ring (Sulfo-NHS), allowed for reactions to be carried out under milder, more physiologically relevant conditions and restricted the crosslinker to the cell surface. thermofisher.comthermofisher.com The development of homobifunctional crosslinkers with varying spacer arm lengths, such as Disuccinimidyl suberate (B1241622) (DSS), provided tools to probe different spatial arrangements of proteins. tandfonline.comacs.org
The advent of cleavable crosslinkers represented a major breakthrough for proteomics and structural biology. nih.gov These reagents contain a linkage within their spacer arm that can be broken by a specific chemical or physical treatment. thermofisher.com This allows for the two-stage analysis of crosslinked samples. For example, a protein complex can be captured using a cleavable crosslinker, isolated, and then the crosslinks can be broken to release the individual protein components for identification by mass spectrometry. thermofisher.comresearchgate.net This has greatly simplified the complex data analysis associated with identifying crosslinked peptides. thermofisher.com The development of mass spectrometry-cleavable crosslinkers, such as disuccinimidyl sulfoxide (B87167) (DSSO) and disuccinimidyl dibutyric urea (B33335) (DSBU), has further streamlined this process by allowing for cleavage to occur directly within the mass spectrometer. thermofisher.comresearchgate.net This evolution of cleavable crosslinkers has been pivotal in enabling large-scale protein-protein interaction studies and in providing valuable data for the structural modeling of protein complexes. pnas.orgspringernature.com
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 344.23 g/mol | covachem.comscbt.com |
| Spacer Arm Length | 6.4 Å | thermofisher.comproteochem.com |
| CAS Number | 62069-75-4 | covachem.comscbt.com |
| Molecular Formula | C12H12N2O10 | covachem.comscbt.com |
| Appearance | White to pale yellow solid | covachem.com |
| Melting Point | 195-197 °C | cephamls.comprochemonline.com |
| Solubility | Soluble in DMSO and DMF | thermofisher.comvwr.com |
Evolution of NHS Ester-Based Crosslinkers
Scope and Significance of DST in Current Research Paradigms
The specific chemical properties of this compound (DST) make it a valuable reagent in several areas of modern scientific investigation. Its ability to link protein molecules at defined distances and the option to cleave these links under specific conditions have solidified its role in complex biological and material science studies.
Contribution to Structural Proteomics and Protein Dynamics
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for investigating protein-protein interactions (PPIs) and the three-dimensional structure of protein complexes. springernature.comnih.govucsf.edu In this context, DST serves as a molecular ruler, providing distance constraints that help to elucidate the architecture of proteins and their assemblies. nih.govnih.gov
As a homobifunctional crosslinker, DST covalently links primary amine groups, predominantly found on lysine residues, that are in close spatial proximity. cephamls.comnih.gov The length of the DST spacer arm imposes a maximum distance constraint between the linked amino acids. nih.govnih.gov Researchers utilize this information to map the topology of protein complexes and to refine computational models of their structures. nih.govnih.gov
One of the key advantages of DST is its relatively short spacer arm. nih.gov In a study on the protein ubiquitin, which has seven lysine residues and an amino terminus, researchers used a series of crosslinkers with varying lengths. DST, being the shortest, only formed cross-links between the amino terminus and Lysine 6, and between Lysine 6 and Lysine 11. nih.govresearchgate.net This high specificity, based on distance, provides precise structural information. These experimental findings were consistent with the known crystal structure of ubiquitin, assuming some flexibility of the lysine side chains. nih.govresearchgate.net
The cleavable nature of DST is also crucial for XL-MS analysis. After cross-linking, the protein sample is typically digested, and the resulting peptides are analyzed by mass spectrometry. The ability to cleave the DST linker simplifies the identification of cross-linked peptides, which can otherwise be a complex analytical challenge. cephamls.comnih.gov
Table 1: Observed Cross-links in Ubiquitin Using Amine-Reactive Crosslinkers
This table summarizes the cross-links identified in the protein ubiquitin using this compound (DST) and other related crosslinkers. The data highlights how the varying spacer arm lengths of the crosslinkers provide different structural insights.
| Crosslinker | Spacer Arm Length (Å) | Observed Cross-links in Ubiquitin | Reference |
|---|
Role in Bioconjugation and Material Science
The reactivity of DST's NHS esters towards primary amines makes it a versatile tool for bioconjugation, the process of linking biomolecules to other molecules or surfaces. chemimpex.com This is fundamental in the development of diagnostics, therapeutics, and various biomaterials. chemimpex.com For instance, DST can be used to immobilize proteins or antibodies onto surfaces for the creation of biosensors or to develop antibody-drug conjugates for targeted therapies. chemimpex.com
In the field of material science, DST is particularly significant in the formation of hydrogels. Hydrogels are water-swollen polymer networks with applications in tissue engineering, drug delivery, and as biomedical adhesives due to their biocompatibility and tunable properties. researchgate.netnih.gov
DST is used as a crosslinking agent to form these hydrogel networks. For example, it can be combined with polymers like gelatin, which has been modified to enhance its properties. researchgate.netresearchgate.net In one study, hydrophobically modified gelatin was crosslinked with DST to create a tissue adhesive. researchgate.net The research found that the adhesive composed of stearoyl-modified gelatin and DST exhibited the highest bonding strength to a collagen casing, which was used to model soft tissue. researchgate.net Another study reported the development of a biodegradable solid-liquid type adhesive by combining DST with human serum albumin, noting its bonding strength and time. researchgate.net These adhesives are being investigated for applications such as sealing wounds in the gastrointestinal tract. nims.go.jp
Table 2: Bonding Strength of Gelatin-Based Adhesives with this compound
This table shows the bonding strength of tissue adhesives created by combining different modified gelatins with this compound (DST). The data is based on in vitro testing using a collagen casing as a model for soft tissue.
| Modified Gelatin Component | Crosslinker | Bonding Strength (kPa) | Reference |
|---|---|---|---|
| Stearoyl-modified gelatin (10Ste) | This compound | Highest bonding strength observed in the study | researchgate.net |
| Human serum albumin (HSA) | This compound | 489.14 ± 93.06 | researchgate.net |
| Human serum albumin (HSA) | Trisoccinimidyl citrate | 120.86 ± 73.83 | researchgate.net |
| Human serum albumin (HSA) | Disuccinimidyl malate | 224.44 ± 79.53 | researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) (2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYSVARUKNFNF-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@@H]([C@H](C(=O)ON2C(=O)CCC2=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211120 | |
| Record name | Disuccinimidyl tartarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62069-75-4, 77658-91-4 | |
| Record name | Disuccinimidyl tartarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062069754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disuccinimidyl tartarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disuccinimidyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for Disuccinimidyl Tartrate and Its Derivatives
General Synthesis of Disuccinimidyl Tartrate
This compound (DST) is a homobifunctional crosslinking agent characterized by amine-reactive N-hydroxysuccinimide (NHS) esters at both ends of the molecule. chemicalbook.insigmaaldrich.com Its synthesis is a well-established process in organic chemistry, primarily involving the esterification of tartaric acid.
The most common and widely reported method for synthesizing this compound involves the reaction of tartaric acid with N-Hydroxysuccinimide (NHS) in the presence of a coupling agent, Dicyclohexylcarbodiimide (DCC). tandfonline.comtandfonline.com In this reaction, the carboxyl groups of tartaric acid are activated by DCC, which then react with the hydroxyl groups of NHS to form the corresponding succinimidyl esters. thermofisher.com This process results in the formation of DST and a byproduct, dicyclohexylurea (DCU), which is insoluble in many organic solvents and can be easily removed by filtration.
Tartaric Acid + 2 N-Hydroxysuccinimide + 2 Dicyclohexylcarbodiimide → this compound + 2 Dicyclohexylurea
This synthetic approach is favored for its efficiency and the commercial availability of the starting materials. tandfonline.comtandfonline.com
The choice of solvent and reaction conditions plays a crucial role in the successful synthesis of this compound. Tetrahydrofuran (THF) is a commonly employed solvent for this reaction. tandfonline.comtandfonline.com Tartaric acid is first dissolved in THF, followed by the addition of N-Hydroxysuccinimide and DCC. tandfonline.comtandfonline.com Other organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) can also be utilized, particularly for dissolving the final DST product. chemicalbook.insigmaaldrich.com
The reaction is typically carried out at room temperature with stirring for a duration ranging from 15 to 30 minutes. tandfonline.comtandfonline.com After the reaction is complete, the solvent is often removed under reduced pressure using a rotary evaporator. tandfonline.comtandfonline.com
| Parameter | Condition | Source(s) |
| Starting Materials | Tartaric acid, N-Hydroxysuccinimide, Dicyclohexylcarbodiimide | tandfonline.comtandfonline.com |
| Solvent | Tetrahydrofuran (THF) | tandfonline.comtandfonline.com |
| Reaction Temperature | Room temperature | tandfonline.com |
| Reaction Time | 15-30 minutes | tandfonline.comtandfonline.com |
Purification of the synthesized this compound is essential to remove unreacted starting materials and byproducts, primarily dicyclohexylurea. A common purification method involves filtration to remove the precipitated DCU. tandfonline.com The filtrate, which contains the DST, is then concentrated. tandfonline.com
Further purification is typically achieved through recrystallization. tandfonline.comtandfonline.com Ethanol (B145695) is a frequently used solvent for the recrystallization of DST. tandfonline.com The process involves dissolving the crude product in hot ethanol and then allowing it to cool, which leads to the formation of pure DST crystals. tandfonline.com This recrystallization step can be repeated to achieve a higher purity of the final product. tandfonline.com The purity of the synthesized DST can be confirmed using analytical techniques such as proton nuclear magnetic resonance (¹H-NMR) spectroscopy and elemental analysis. tandfonline.com
Solvent Systems and Reaction Conditions for DST Synthesis
Synthesis of Sulfo-Disuccinimidyl Tartrate and Other Hydrophilic Analogs
For many biological applications, particularly those conducted in aqueous environments, the water solubility of crosslinkers is a critical factor. This compound itself has limited water solubility. fishersci.com To overcome this limitation, a hydrophilic analog, Sulfo-Disuccinimidyl Tartrate (Sulfo-DST), has been developed. cephamls.com
The key strategy for enhancing water solubility is the introduction of sulfonate (-SO₃⁻) groups to the N-hydroxysuccinimide rings. cephamls.com The presence of these negatively charged sulfonate groups significantly increases the hydrophilicity of the molecule, rendering Sulfo-DST water-soluble without the need for organic solvents. cephamls.com The synthesis of Sulfo-DST involves the use of N-hydroxysulfosuccinimide (Sulfo-NHS) in place of NHS during the esterification reaction with tartaric acid and a carbodiimide (B86325) like DCC.
The resulting Sulfo-DST is a water-soluble, primary amine-reactive, and periodate-cleavable crosslinker. cephamls.com This enhanced water solubility makes it ideal for crosslinking proteins and other biomolecules in aqueous buffers at physiological pH (typically 7-9) without causing precipitation. cephamls.com
| Compound | Key Modification | Benefit | Source(s) |
| Sulfo-Disuccinimidyl Tartrate (Sulfo-DST) | Addition of sulfonate (-SO₃⁻) groups to the NHS rings | Increased water solubility | cephamls.com |
Derivatization Strategies of this compound
The primary derivatization strategy for this compound involves the reaction of its N-hydroxysuccinimide esters with primary amines (-NH₂). thermofisher.comcephamls.com This reaction forms stable amide bonds and releases N-hydroxysuccinimide as a byproduct. cephamls.com The primary amino groups are found at the N-terminus of polypeptides and in the side chain of lysine (B10760008) residues. thermofisher.com
This reactivity allows for the use of DST in a variety of applications, including:
Bioconjugation: DST can be used to link proteins or antibodies to other molecules or surfaces. chemimpex.com
Protein Stabilization: It aids in stabilizing proteins during purification and storage. chemimpex.com
Surface Modification: DST is employed to modify the surfaces of biomaterials to enhance their biocompatibility. chemimpex.com
The derivatization of DST is a fundamental technique in creating more complex biomolecular structures for research and therapeutic purposes, such as in the development of antibody-drug conjugates and advanced drug delivery systems. chemimpex.com
Creation of Bioconjugates with Specific Functional Groups
The primary application of this compound in synthetic chemistry is the covalent linkage of molecules containing primary amines. scbt.com As a homobifunctional crosslinker, DST possesses two identical amine-reactive NHS ester groups, enabling the efficient formation of stable amide bonds under slightly alkaline conditions. scbt.comthermofisher.com This reaction is fundamental to creating bioconjugates, where biomolecules are linked for therapeutic or diagnostic purposes. chemimpex.comchemimpex.com
The process involves the nucleophilic attack of a primary amine on one of the NHS esters of the DST molecule, forming a covalent bond and releasing N-hydroxysuccinimide as a byproduct. thermofisher.com The second NHS ester can then react with a primary amine on another molecule, effectively linking them together. scbt.com This straightforward chemistry is widely used for applications such as conjugating radiolabeled ligands to cell surface receptors and linking proteins. sigmaaldrich.com For instance, DST has been used to crosslink desmin, an intermediate filament protein, by reacting with specific lysine residues to elucidate protein structure. nih.gov
The utility of DST extends to creating conjugates with various functional groups. Research has demonstrated the coupling of the amino acid L-cysteine to DST. rsc.org In this synthesis, DST is dissolved in a solvent like DMSO, and an aqueous solution of L-cysteine is added, leading to the formation of a new conjugate. rsc.org This adaptability allows for the creation of bioconjugates with tailored properties, such as those used in the development of antibody-drug conjugates and diagnostic assays. chemimpex.comchemimpex.com A sulfonated version of DST, Di-sulfo-succinimidyl-L-tartrate, offers enhanced water solubility, facilitating conjugation reactions in aqueous environments under mild conditions. chemimpex.comchemimpex.com
Incorporation into Complex Molecular Architectures
The ability of this compound to form stable linkages between molecules makes it a key reagent for constructing complex molecular architectures and supramolecular structures. scbt.com Its defined spacer arm length of 6.4 Å and specific reactivity allow for precise control over the spatial arrangement of linked components. nih.govgbiosciences.com
One notable application is in the study of protein assemblies. Researchers have used DST to chemically crosslink the myogenic intermediate filament protein, desmin. nih.gov By identifying the specific lysine residues linked by DST, it was possible to define the relative positions of the two antiparallel coiled coils that form the desmin protofilament unit. nih.gov This demonstrates how DST can be used as a "molecular ruler" to probe and stabilize intricate protein conformations.
Beyond proteins, DST is employed in the synthesis of novel polymeric materials. It has been used as a linker to activate biodegradable diblock copolymers of poly(lactic acid) and poly(ethylene glycol)−monoamine. acs.org The DST is covalently attached to the hydrophilic polymer chain, creating an activated polymer capable of binding amine-containing molecules. acs.org Such functionalized polymers are designed for applications in tissue engineering where the immobilization of bioactive molecules is required. acs.org
Furthermore, tartaric acid derivatives (TADs), conceptually similar to DST, have been used to create complex, multilayered structures on material surfaces. In one study, the surface of stainless steel was modified by alternating immersion in solutions of human serum albumin (HSA) and a TAD. benthamopen.com This process built up a covalently crosslinked HSA/TAD multilayer on the steel surface, demonstrating the synthesis of a complex, functional biomaterial architecture. benthamopen.com
Synthesis of Hydrophobically Modified Derivatives for Tissue Adhesives
A significant synthetic application of this compound is its use as a crosslinker in novel, biocompatible tissue adhesives. nih.govresearchgate.net These adhesives are typically composed of two main components: a hydrophobically modified gelatin (HMG) and DST as the crosslinking agent. tandfonline.comnih.gov The synthesis of the HMG involves modifying the primary amino groups of gelatin with various hydrophobic groups through a nucleophilic substitution reaction. nih.gov
The process begins with the synthesis of HMGs by reacting gelatin with fatty acid esters. nih.gov Various hydrophobic groups have been successfully introduced into the gelatin structure, including saturated groups like hexanoyl (C6), palmitoyl (B13399708) (C16), and stearoyl (C18), as well as the unsaturated oleoyl (B10858665) (C18) group. tandfonline.comnih.gov The degree of substitution of these hydrophobic groups on the gelatin backbone can be controlled and is a critical factor influencing the final properties of the tissue adhesive. nih.govtandfonline.com
Once the HMG is prepared, it is mixed with a solution of DST to form the adhesive. nih.gov The NHS esters of DST react with the remaining free primary amino groups on the gelatin molecules, crosslinking them to form a durable, hydrogel network that can bond to tissue. tandfonline.comresearchgate.net The hydrophobic groups introduced into the gelatin are thought to enhance tissue penetration by interacting with hydrophobic domains of cell membranes and collagen, thereby increasing the adhesive's bonding strength. nih.govresearchgate.net
Research has systematically evaluated the effect of different hydrophobic groups and their degree of substitution on the adhesive's performance. nih.govtandfonline.comresearchgate.net It was found that for a 10% degree of substitution, the bonding strength increased with the chain length of the saturated hydrocarbon, with the stearoyl-modified gelatin (10Ste) adhesive showing the highest bonding strength. nih.govresearchgate.net However, increasing the degree of substitution of the hydrophobic groups generally leads to a decrease in bonding strength. nih.govtandfonline.com These findings highlight the precise synthetic control required to optimize the adhesive properties for potential clinical applications like sealing aortic dissections. nih.govtandfonline.com
Table 1: Effect of Hydrophobic Modification on Gelatin-DST Tissue Adhesive Bonding Strength This table summarizes research findings on the bonding strength of tissue adhesives composed of various hydrophobically modified gelatins (HMGs) crosslinked with this compound (DST). The degree of substitution refers to the percentage of gelatin's amino groups modified with the hydrophobic group.
| Hydrophobic Group | Target Substitution | Actual Substitution (%) | Resulting Adhesive | Key Finding on Bonding Strength | Reference |
| Stearoyl (C18) | 10% | 7.4% | 10Ste-DST | Showed the highest bonding strength among tested groups. | nih.gov, tandfonline.com |
| Oleoyl (C18, unsaturated) | 10% | 7.2% | 10Ole-DST | Slightly lower bonding strength compared to 10Ste-DST. | researchgate.net |
| Palmitoyl (C16) | 10% | 7.8% | 10Pam-DST | Bonding strength increased with hydrocarbon chain length (C6 to C18). | tandfonline.com, researchgate.net |
| Hexanoyl (C6) | 10% | 7.1% | 10Hx-DST | Lower bonding strength than C16 and C18 modifications. | tandfonline.com, researchgate.net |
| Stearoyl (C18) | 50% | 41.2% | 50Ste-DST | Bonding strength decreased as the degree of substitution increased. | nih.gov, tandfonline.com |
| Cholesteryl | 10% | Not specified | ChG-DST | Enhanced tissue penetration and bonding strength. | tandfonline.com, researchgate.net |
Iii. Mechanistic Studies of Disuccinimidyl Tartrate Crosslinking Reactions
Reaction Kinetics and Thermodynamics of NHS Ester Aminolysis
The core of DST's crosslinking ability lies in the aminolysis of its N-hydroxysuccinimide (NHS) esters. This reaction involves the nucleophilic attack of a primary amine on the ester's carbonyl carbon, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). thermofisher.comgenotech.com
The rate of the aminolysis reaction is significantly influenced by several factors:
pH: The reaction between NHS esters and primary amines is most efficient in the pH range of 7 to 9. thermofisher.comcephamls.com At this pH, a sufficient concentration of deprotonated primary amines is available to act as nucleophiles. Below this range, the protonation of amines reduces their nucleophilicity, slowing the reaction. Conversely, at pH levels above 9, the rate of hydrolysis of the NHS ester increases, which competes with the desired aminolysis reaction. thermofisher.comcephamls.com
Concentration: The concentration of both the protein and the crosslinker plays a crucial role. In concentrated protein solutions, the acylation reaction (amide bond formation) is favored over the hydrolysis of the NHS ester. thermofisher.comcephamls.com In dilute protein solutions, the competing hydrolysis reaction becomes more prominent. thermofisher.comcephamls.com
Solvent Environment: DST itself is not water-soluble and must first be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. sigmaaldrich.comthermofisher.com Its lipophilic and membrane-permeable nature makes it suitable for intracellular and intramembrane protein conjugation. sigmaaldrich.comthermofisher.com The choice of reaction buffer is also critical; non-amine-containing buffers such as sodium phosphate, HEPES, carbonate/bicarbonate, or borate (B1201080) are recommended to avoid quenching the reaction. thermofisher.com Amine-containing buffers like Tris or glycine (B1666218) will compete with the target proteins for reaction with the NHS esters. thermofisher.com
Table 1: Factors Affecting DST Crosslinking Reaction Rate
| Factor | Optimal Condition/Effect | Rationale |
|---|---|---|
| pH | 7-9 thermofisher.comcephamls.com | Balances amine nucleophilicity and NHS ester stability. thermofisher.comcephamls.com |
| Protein Concentration | High thermofisher.comcephamls.com | Favors acylation over hydrolysis. thermofisher.comcephamls.com |
| Solvent | DMSO or DMF for stock solution sigmaaldrich.comthermofisher.com | DST is not readily soluble in aqueous solutions. sigmaaldrich.comthermofisher.com |
| Buffer | Non-amine containing (e.g., phosphate, borate) thermofisher.com | Avoids competitive reactions with buffer components. thermofisher.com |
The reaction between the NHS ester of DST and a primary amine results in the formation of a highly stable amide bond. thermofisher.comnih.govresearchgate.net This covalent linkage is significantly more stable than the bonds formed by some other amine-reactive crosslinkers. sigmaaldrich.com The stability of this bond is crucial for effectively capturing protein-protein interactions and for subsequent analysis. The by-product of this reaction is N-hydroxysuccinimide. thermofisher.comgenotech.com
Factors Influencing Reaction Rate: pH, Concentration, and Solvent Environment
Specificity and Reactivity Towards Primary Amines in Biomolecules
DST is specifically designed to react with primary amines. cephamls.comsigmaaldrich.comproteochem.comthermofisher.comcephamls.comnih.govresearchgate.net This specificity is a key feature that allows for targeted crosslinking in complex biological samples.
The primary targets for DST within proteins are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the polypeptide chain. thermofisher.comresearchgate.netprochemonline.comacs.org Lysine residues are often abundant and exposed on the surface of proteins, making them accessible for crosslinking. genotech.com The relative reactivity of different lysine residues can vary depending on their surface accessibility and local microenvironment. researchgate.net Studies have shown a direct correlation between the surface accessibility of lysine residues and their reactivity with NHS esters. researchgate.net For example, in studies with ubiquitin, DST was observed to form crosslinks between the amino terminus and Lysine 6, as well as between Lysine 6 and Lysine 11. researchgate.netresearchgate.net
While the primary reaction of DST is with amines, other reactions can occur, leading to side products. The most significant competitive reaction is the hydrolysis of the NHS ester, where the ester reacts with water instead of an amine. thermofisher.comcephamls.com This reaction becomes more pronounced at higher pH and in dilute protein solutions. thermofisher.comcephamls.com Hydrolysis renders the reactive group of the crosslinker inactive.
Another potential side reaction, though less common under controlled conditions, is the reaction of NHS esters with the hydroxyl groups of serine, threonine, and tyrosine residues, forming O-acyl esters. nih.gov These O-derivatives are generally considered "overlabeled" and are less stable than the amide bonds formed with primary amines. nih.gov
Interaction with Lysine Residues and N-Termini of Proteins
Periodate-Mediated Cleavage Mechanism of DST Crosslinks
A key advantage of DST is the cleavability of its crosslinks. The tartrate moiety in the spacer arm of DST contains a central cis-diol. cephamls.comproteochem.com This vicinal diol can be specifically cleaved by oxidation with sodium meta-periodate (NaIO₄). cephamls.comsigmaaldrich.comproteochem.com A typical concentration for cleavage is 15 mM sodium meta-periodate. proteochem.commedkoo.com This cleavage breaks the crosslink, allowing for the separation of the crosslinked proteins. This feature is particularly useful in techniques like mass spectrometry for identifying the crosslinked peptides and, by extension, the interacting proteins. The ability to cleave the crosslink without disturbing native protein disulfide bonds is a significant advantage over disulfide-containing cleavable crosslinkers. cephamls.comproteochem.com
Oxidation of cis-Diols in the Tartrate Moiety
A key feature of Disuccinimidyl tartrate (DST) is its cleavable tartrate backbone, which contains a cis-diol. medkoo.comcephamls.com This structural element allows for the specific cleavage of the crosslink through oxidation. The central cis-diol can be cleaved using sodium meta-periodate (NaIO₄). thermofisher.com The oxidation of vicinal diols by periodate (B1199274) involves the formation of a cyclic periodate ester intermediate, which then breaks down to yield two carbonyl groups, thus cleaving the carbon-carbon bond between the hydroxyl-bearing carbons. chemistrysteps.com This selective cleavage is a crucial tool for researchers, as it allows for the separation of crosslinked proteins for analysis. covachem.com The reaction with sodium periodate is specific to the cis-diol configuration, as the formation of the cyclic intermediate is sterically hindered in trans-diols. chemistrysteps.com Studies have shown that while DST fixation is effective, the subsequent cleavage with sodium metaperiodate can sometimes lead to side reactions that may interfere with protein extraction and identification. nih.gov
Conditions for Selective Cleavage and Non-Interference with Disulfide Bonds
One of the significant advantages of using this compound (DST) is the ability to cleave the crosslinker without disrupting native disulfide bonds within or between proteins. medkoo.comcovachem.com The cleavage of DST is achieved through oxidation with reagents like sodium meta-periodate. medkoo.comcephamls.comcovachem.com A typical concentration for this cleavage is 15 mM sodium meta-periodate. medkoo.comcephamls.com This oxidative cleavage method is orthogonal to the reduction-based cleavage of disulfide bonds, which typically employs reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol. gbiosciences.com This allows for the independent analysis of protein-protein interactions mediated by the crosslinker and those maintained by natural disulfide bridges. covachem.com This is particularly valuable in studying the structure of protein complexes where both types of linkages are present. biorxiv.org
Impact of Crosslinker Backbone Structure on Protein Dynamics and Conformation
The structure of the crosslinker itself, including its length and rigidity, plays a critical role in determining which protein interactions are captured and how the protein's natural dynamics are affected.
Correlation of Crosslinking Data with Protein Crystal Structures and Flexibility
Crosslinking experiments with this compound (DST) provide distance constraints that can be correlated with known protein crystal structures. nih.gov The relatively short spacer arm of DST, approximately 6.4 Å, limits the crosslinking to lysine residues that are in close proximity in the protein's three-dimensional structure. gbiosciences.comnih.gov
For instance, in studies with ubiquitin, which has seven lysine residues and an N-terminus, DST was found to form crosslinks only between the amino terminus and Lysine-6, and between Lysine-6 and Lysine-11. nih.govresearchgate.netresearchgate.net These observed crosslinks are consistent with the crystal structure of ubiquitin, provided that the lysine side chains and the amino terminus exhibit considerable flexibility. nih.govresearchgate.net The use of a series of crosslinkers with varying lengths, including DST, can more accurately define the distance constraints between reactive side chains and increase confidence in the crosslink assignments. nih.gov
In another example, the use of DST in studying desmin filaments helped to define the relative positions of the coiled coils within the protofilament unit to a limit of about nine alpha-helical residues. nih.gov A third crosslink identified in this study, likely connecting two helices of a single coiled coil, provided a direct measure of the distance spanned by DST. nih.gov
Table 1: Observed Crosslinks in Ubiquitin with Different Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Observed Crosslinks |
|---|---|---|
| This compound (DST) | 5.8 nih.gov | N-terminus to Lys-6, Lys-6 to Lys-11 nih.gov |
| Disuccinimidyl glutarate (DSG) | 7.5 nih.gov | N-terminus to Lys-6, Lys-6 to Lys-11, Lys-63 to Lys-48 nih.gov |
Influence on Protein Structural Perturbations
The process of crosslinking can itself be used to probe protein structure and function. By selectively modifying amino acid side chains, it's possible to inhibit certain interactions or alter the local charge to study the impact on protein behavior. gbiosciences.com However, it is important to consider that the crosslinking reaction itself might introduce structural perturbations. For example, the reaction of N-hydroxysuccinimide (NHS) esters with primary amines on the protein surface is generally considered to be surface-accessible and less likely to cause major denaturation. thermofisher.cn
Iv. Advanced Applications of Disuccinimidyl Tartrate in Chemical Biology and Proteomics
Protein-Protein Interaction Analysis via Chemical Crosslinking Mass Spectrometry (XL-MS)
Chemical cross-linking coupled with mass spectrometry (XL-MS) has become a powerful technique for elucidating the architecture of protein complexes and interaction networks. thermofisher.com DST plays a significant role in this field by covalently linking spatially proximal lysine (B10760008) residues and N-termini of interacting proteins, effectively "freezing" these interactions for subsequent analysis. thermofisher.comgbiosciences.com
A primary application of DST in XL-MS is the identification of protein-protein interfaces and the arrangement of subunits within a complex. By forming covalent bonds between adjacent protein surfaces, DST provides distance restraints that help map the contact regions. huji.ac.il
One notable study utilized DST to define the relative positions of the two antiparallel coiled coils of the desmin protofilament unit. nih.gov The cross-links obtained with DST, which has a 0.64 nm span, provided precise information on the proximity of specific lysine residues, allowing researchers to model the arrangement of the coiled coils to within approximately nine α-helical residues. nih.gov This level of detail is critical for understanding the assembly and structure of intermediate filaments.
In another example, DST was employed to investigate the subunit interactions within the bacteriophage P22 procapsid. ahajournals.org By cross-linking the empty procapsid shells and analyzing the resulting cross-linked peptides by mass spectrometry, researchers could identify residue-specific interactions between coat protein subunits. This information is invaluable for understanding the principles of viral capsid assembly.
The general workflow for such studies involves:
Incubation of the purified protein complex with DST.
Enzymatic digestion of the cross-linked complex.
Analysis of the resulting peptide mixture by mass spectrometry to identify inter-protein cross-links.
Mapping of these cross-links onto existing structural models or using them as constraints for new model generation.
Table 1: Research Findings on DST in Protein Interface and Subunit Interaction Analysis
| Protein/Complex Studied | Key Finding | Significance | Reference(s) |
| Desmin Protofilament | Defined the relative positions of two antiparallel coiled coils. | Provided high-resolution structural details of intermediate filament assembly. | nih.gov |
| Bacteriophage P22 Procapsid | Identified residue-specific interactions between coat protein subunits. | Elucidated the principles of viral capsid assembly. | ahajournals.org |
| F1 Adenosine Triphosphatase (E. coli) | Identified several subunit-subunit adjacencies, including α-α, α-β, and β-γ. | Provided constraints for modeling the arrangement of subunits in this essential enzyme complex. |
Beyond mapping static interactions, DST can be used to probe protein conformations and dynamic changes. nih.govwellcomeopenresearch.org By comparing the cross-linking patterns of a protein in different functional states, researchers can infer conformational shifts. nih.gov
A classic example involves the study of ubiquitin, a small regulatory protein. In a top-down mass spectrometry approach, a series of homobifunctional cross-linkers with varying spacer arm lengths, including DST (5.8 Å), were used. researchgate.netacs.org The results showed that with the shortest cross-linker, DST, only cross-links between the amino terminus and Lysine 6, and between Lysine 6 and Lysine 11 were observed. researchgate.netacs.orgresearchgate.net This was consistent with the known crystal structure of ubiquitin and provided insights into the flexibility of the lysine side chains and the N-terminus. researchgate.netacs.orgresearchgate.net Such studies demonstrate how DST can provide distance constraints to validate structural models and explore the conformational landscape of proteins.
Quantitative cross-linking strategies can further enhance the study of protein dynamics. By using isotopically labeled versions of cross-linkers, it is possible to quantify changes in the abundance of specific cross-links between different conformational states, providing a direct measure of structural rearrangements. wellcomeopenresearch.org While many studies have employed other cross-linkers for this purpose, the principles are directly applicable to DST.
Table 2: Research Findings on DST in Probing Protein Conformation
| Protein Studied | Key Finding | Significance | Reference(s) |
| Ubiquitin | Observed specific cross-links consistent with the crystal structure using the short spacer arm of DST. | Validated the protein structure and provided information on the flexibility of lysine side chains. | researchgate.netacs.orgresearchgate.net |
| Desmin | A cross-link connecting two helices of a single coiled coil was identified. | Provided a direct measure of the distance spanned by DST in cross-links. | nih.gov |
The successful application of DST in XL-MS experiments requires careful consideration of several methodological factors to ensure reliable and informative results.
Reaction Conditions: Cross-linking with DST is typically performed under mild pH and buffer conditions (pH 7-9) to preserve the native structure of the protein complex. gbiosciences.comhuji.ac.il Amine-containing buffers such as Tris should be avoided as they will compete with the protein for reaction with the NHS esters. thermofisher.com
Cross-linker to Protein Ratio: The optimal molar ratio of DST to protein must be empirically determined. gbiosciences.com A lower ratio is generally preferred to minimize the formation of extensive modifications that could distort the protein's native structure, while a higher ratio may be necessary if there are few accessible target residues. gbiosciences.com
Spacer Arm Length: The 6.4 Å spacer arm of DST provides a defined distance constraint. gbiosciences.com It is well-suited for intramolecular cross-linking and for probing close interactions within a complex. huji.ac.il For a more comprehensive analysis, it can be beneficial to use a panel of cross-linkers with different spacer arm lengths. huji.ac.ilresearchgate.net
Cleavability: DST is cleavable by periodate (B1199274) oxidation, which breaks the central diol bond. covachem.com This feature can be exploited in multi-dimensional separation techniques to enrich for cross-linked peptides and simplify their identification by mass spectrometry.
Data Analysis: The identification of cross-linked peptides from complex mass spectra requires specialized bioinformatics software. researchgate.net These tools must be able to search for pairs of peptides linked by the mass of the DST cross-linker.
Probing Protein Conformations and Dynamics
Bioconjugation Strategies for Advanced Biomedical Materials
The ability of DST to form stable covalent linkages between molecules makes it a valuable reagent for the synthesis of advanced biomedical materials. Its bifunctional nature allows it to act as a bridge, connecting proteins, peptides, or other biomolecules to nanoparticles, surfaces, or drug molecules. researchgate.net
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. Nanoparticles are often used as carriers in these systems, and their surfaces can be modified with targeting ligands, such as antibodies or peptides, to direct them to specific cells or tissues.
DST can be used to conjugate these targeting ligands to the surface of nanoparticles. For example, if a nanoparticle has primary amine groups on its surface, DST can be used in a two-step reaction. First, the targeting ligand is reacted with DST, and then the activated ligand is introduced to the nanoparticles to form a stable amide bond. This strategy allows for the creation of targeted drug delivery vehicles. While specific examples detailing the use of DST for this purpose are not abundant in the literature, the chemical principles of NHS-ester chemistry are well-established for such bioconjugation. thermofisher.com
DST and similar cross-linkers are foundational to the development of antibody-drug conjugates (ADCs) and biosensors. medchemexpress.comselleckchem.com
In the context of ADCs , a highly potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. sigutlabs.comcam.ac.uk The linker plays a crucial role in the stability and efficacy of the ADC. nih.gov Homobifunctional cross-linkers like DST can be used to conjugate drugs to the lysine residues of an antibody. This approach, while effective, can lead to a heterogeneous mixture of ADCs with varying drug-to-antibody ratios and conjugation sites. nih.gov More advanced strategies often employ heterobifunctional linkers for greater control over the conjugation chemistry.
For biosensors , the immobilization of a biological recognition element (e.g., an enzyme or antibody) onto a transducer surface is a critical step. mdpi.comnumberanalytics.com DST can be used to covalently attach these biomolecules to surfaces that have been functionalized with primary amines. This covalent attachment ensures the stability of the immobilized biomolecule, which is essential for the long-term performance and reusability of the biosensor. mdpi.comnumberanalytics.com For example, an enzyme could be immobilized on an electrode surface for the development of an electrochemical biosensor. The cross-linking reaction with DST would form a stable amide bond between the enzyme and the surface, allowing for the reliable detection of the target analyte.
Synthesis of Antibody-Drug Conjugates (ADCs) and Biosensors
Tissue Engineering and Biomedical Adhesives
Researchers have developed novel biodegradable biological adhesives by combining Disuccinimidyl tartrate (DST) as a crosslinker with Human Serum Albumin (HSA) as a hardener. researchgate.nettandfonline.com The fabrication process is based on the chemical reaction between the two components. When DST and HSA are mixed, the active N-hydroxysuccinimide ester groups of DST react with the primary amino groups present in the lysine residues of the HSA protein. tandfonline.comresearchgate.net This reaction forms stable amide bonds, leading to the crosslinking of the albumin molecules and subsequent gelation, which creates the adhesive. researchgate.net
These adhesives, derived from organic acids like tartrate, have been noted for their excellent bonding strength and reactivity. tandfonline.comresearchgate.net Studies have shown that the resulting DST-HSA adhesive is biocompatible and fully bio-absorbable. researchgate.net In vivo experiments have demonstrated a lack of inflammation at the application site, highlighting its potential for clinical use. researchgate.nettandfonline.com
The unique properties of DST-based adhesives have led to their investigation in challenging surgical repairs.
Meniscal Tear Repair: A DST-HSA biological adhesive has been effectively used for repairing longitudinal tears in the avascular zone of the meniscus. researchgate.nettandfonline.com This region of the meniscus has limited healing capacity due to poor blood supply. In vivo studies on rabbits showed no inflammation in the surrounding tissues three months after the adhesive was applied. researchgate.nettandfonline.com The bonding strength of the DST-HSA adhesive was found to be superior to fibrin-based adhesives and was further enhanced when used in conjunction with sutures. researchgate.net
| Repair Method | Mean Bonding Strength (N) | Standard Deviation (N) |
|---|---|---|
| DST-HSA Adhesive-Soaked Suturing | 77 | 6 |
| Suturing Only | 61 | 5 |
| Surface Adhesive Application with Suturing | 60 | 8 |
Data derived from in vivo studies on rabbit models. researchgate.net
Aortic Dissection Treatment: For the treatment of aortic dissection, a condition involving a tear in the inner layer of the aorta, adhesives made from DST and hydrophobically modified gelatin have shown significant promise. tandfonline.comnih.gov Specifically, an adhesive composed of stearoyl-modified gelatin and DST (10Ste-DST) demonstrated high bonding and peeling strength. nii.ac.jptandfonline.com The hydrophobic interactions between the modified gelatin and the components of the arterial media, combined with the covalent crosslinking by DST, contribute to its effectiveness. tandfonline.comnih.gov This makes 10Ste-DST a promising tissue adhesive for clinical applications in aortic repair. nih.govtandfonline.com
To improve the penetration and adhesion of biomedical glues on wet tissue surfaces, researchers have developed adhesives using hydrophobically modified gelatins crosslinked with DST. nii.ac.jpmdpi.com In these systems, gelatin is modified with various hydrophobic groups, such as hexanoyl (C6), palmitoyl (B13399708) (C16), stearoyl (C18), oleoyl (B10858665) (C18, unsaturated), and cholesteryl groups. nii.ac.jpresearchgate.net
The introduction of these hydrophobic moieties is designed to enhance interaction with the hydrophobic domains of tissues, such as cell membranes and certain amino acid residues in collagen. tandfonline.comnih.gov Studies evaluating these adhesives against a collagen casing (a model for soft tissue) found that the bonding strength was significantly influenced by the nature of the hydrophobic group. tandfonline.comnih.gov
| Hydrophobic Group | Modification Details | Relative Bonding Strength |
|---|---|---|
| Stearoyl (Ste) | 10% substitution (10Ste) | Highest |
| Oleoyl (Ole) | 10% substitution (10Ole) | High (Slightly lower than 10Ste) |
| Palmitoyl (Pam) | 10% substitution | Moderate |
| Hexanoyl (Hx) | 10% substitution | Lower |
| Cholesteryl (ChG) | 10% substitution | High (1.7 times greater than a commercial aldehyde-based adhesive) |
Bonding strength generally increased with the chain length of the saturated hydrocarbon. However, higher degrees of substitution (e.g., 50%) led to decreased bonding strength. tandfonline.comnii.ac.jpresearchgate.net
The adhesive made with stearoyl-modified gelatin (10Ste-DST) exhibited the highest bonding strength among the tested saturated and unsaturated hydrocarbon modifications. medkoo.comtandfonline.comnih.gov Cell culture experiments also showed that this formulation could integrate onto the surface of smooth muscle cells without cytotoxicity. tandfonline.comnih.gov
Application in Meniscal Tear Repair and Aortic Dissection Treatment
Radiotracer and Ligand Conjugation for Receptor Studies
This compound is widely used as a homobifunctional crosslinking reagent for conjugating radiolabeled ligands to their corresponding cell surface receptors. vwr.com This technique is pivotal for identifying and characterizing receptor proteins. nih.govnih.gov The process typically involves binding a ligand, which has been labeled with a radioisotope like Iodine-125 (¹²⁵I), to its receptor on the cell surface. nih.govresearchgate.net DST is then added to covalently link the ligand to the receptor, forming a stable complex that can be isolated and analyzed, often using SDS-PAGE. researchgate.net
Affinity cross-linking experiments using DST have been instrumental in determining the molecular structure of several key receptors.
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Receptor: By cross-linking ¹²⁵I-labeled murine GM-CSF to various myelomonocytic and T-cell lines with DST and other reagents, researchers identified a primary receptor protein with a molecular weight (Mr) of 130,000. nih.gov This protein was found to be highly susceptible to proteolysis, degrading to a smaller form of approximately 70,000 Mr without protease inhibitors. On bone marrow cells, an additional larger receptor protein of 180,000 Mr was also identified. nih.gov
Multi-lineage Colony-Stimulating Factor (CSF-2 alpha) Receptor: Similar experiments using ¹²⁵I-labeled CSF-2 alpha on the factor-dependent cell line FDC-P2 revealed a radiolabeled band of 97,000 Mr after cross-linking with DST. nih.gov This finding indicated that the receptor for CSF-2 alpha consists of a subunit with a minimum molecular weight of 72,500. nih.gov
Interleukin-1 (IL-1) Receptor: The receptor for IL-1 on a murine T lymphoma cell line was characterized using ¹²⁵I-labeled human IL-1 and cross-linking with DST. researchgate.net This work identified a membrane protein of approximately 80,000 Mr as the specific IL-1 receptor. researchgate.net
These studies showcase the critical role of this compound in elucidating the fundamental components of cellular signaling pathways.
Stabilizing Macromolecular Complexes for Structural Determination
The determination of the three-dimensional architecture of large macromolecular machines is fundamental to understanding their biological functions. However, many of these assemblies are dynamic and fragile, often dissociating or adopting multiple conformations, which presents a significant challenge for high-resolution structural techniques. mpg.denih.gov Chemical cross-linking has emerged as a powerful strategy to overcome these issues by introducing covalent bonds that stabilize transient or weak interactions within a complex. researchgate.netscienceservices.eu This stabilization effectively "freezes" the complex in a specific state, rendering it more homogeneous and robust for structural analysis. nih.gov
This compound (DST) is a valuable reagent in this context. As a homobifunctional cross-linker, it contains two N-hydroxysuccinimide (NHS) esters that react with primary amines, primarily found on lysine residues and the N-termini of proteins. acs.org Its utility in structural biology is defined by its short and fixed spacer arm (approximately 6.4 Å), which provides precise distance constraints between reactive residues. nih.gov This property is crucial for mapping protein-protein interfaces and defining the relative arrangement of subunits within a larger assembly. Furthermore, the tartrate component of DST contains a cis-diol moiety, which allows the cross-link to be cleaved under specific, mild conditions (using sodium meta-periodate), a feature that facilitates subsequent analysis by mass spectrometry. researchgate.net
Research has demonstrated the efficacy of DST in defining the architecture of protein complexes. For instance, in the study of intermediate filaments, DST was used to cross-link desmin filaments. The short span of DST was critical in identifying the relative positions of the two antiparallel coiled coils that form the desmin protofilament unit, providing structural details with high precision. nih.gov
Enabling Cryo-Electron Microscopy and Other Structural Techniques
Cryo-electron microscopy (cryo-EM) has become a revolutionary technique for determining the structures of large and complex biological macromolecules. However, the sample preparation process, which involves plunge-freezing a thin aqueous film of the sample, can introduce significant challenges. mpg.denih.gov Macromolecular complexes can be subjected to forces at the air-water interface that may lead to their denaturation or dissociation, resulting in a heterogeneous sample that is unsuitable for high-resolution 3D reconstruction. core.ac.uk
Chemical cross-linking provides an effective solution to preserve the structural integrity of these complexes during cryo-EM grid preparation. researchgate.netcore.ac.uk By covalently linking subunits, cross-linkers like DST prevent the dissociation of labile complexes and can reduce conformational variability, leading to a more uniform population of particles. omicsonline.orgnysbc.org The GraFix method, for example, leverages this principle by combining density gradient ultracentrifugation with a mild chemical fixative, such as glutaraldehyde (B144438) or formaldehyde, to produce stabilized, monodisperse samples ideal for single-particle analysis. mpg.descienceservices.eunih.gov
The specific properties of DST make it particularly useful for cryo-EM and associated structural studies. Its short spacer arm can trap specific, physiologically relevant conformations that might be missed with longer, more flexible cross-linkers. A study on the influenza A virus matrix protein 1 (M1) illustrated this point effectively. Researchers used a series of cross-linkers with different lengths and found that only DST, the shortest cross-linker tested, could efficiently capture the dimeric form of M1 that occurs at low pH. plos.org This demonstrated DST's ability to provide evidence for specific conformational changes that are critical to the virus's life cycle. plos.org
The table below summarizes key research findings where this compound was used to provide structural insights into macromolecular complexes.
| Protein/Complex Studied | Analytical Technique(s) | Key Findings from DST Cross-linking | Reference |
|---|---|---|---|
| Desmin Intermediate Filaments | Chemical Cross-linking, Peptide Characterization | The short 0.64 nm span of DST was crucial for defining the precise relative positions of the two antiparallel coiled coils within the protofilament unit. | nih.gov |
| Influenza A Virus M1 Protein | Chemical Cross-linking, SDS-PAGE, Mass Spectrometry | DST, being the shortest cross-linker tested, uniquely captured pH-dependent dimerization of the M1 protein, indicating a specific conformational change. | plos.org |
| Na,K-ATPase/FXYD1 Complex | Chemical Cross-linking, Mass Spectrometry, Mutational Analysis | DST-induced cross-links helped identify the interaction interface between the FXYD1 protein and the alpha-subunit of Na,K-ATPase. | researchgate.net |
V. Analytical Techniques for Characterization and Reaction Monitoring of Disuccinimidyl Tartrate and Its Conjugates
Spectroscopic Methods for Structural Elucidation of DST
Spectroscopic methods are fundamental to verifying the chemical structure and purity of synthesized DST. These techniques provide detailed information about the molecular framework, ensuring the reagent is suitable for cross-linking experiments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the validation of the synthesis of Disuccinimidyl tartrate. Both ¹H and ¹³C NMR are employed to confirm the molecular structure and assess the purity of the compound. covachem.comrsc.org
In one method of synthesis, tartaric acid is reacted with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide. tandfonline.com Following recrystallization, the purity and structure of the resulting DST are confirmed by ¹H-NMR. tandfonline.com The resulting spectrum displays characteristic signals that correspond to the protons in the DST molecule. tandfonline.com For instance, the succinimidyl ester methylene (B1212753) protons typically appear as a singlet, while the tartrate methine protons present as a multiplet. tandfonline.com
A reported ¹H-NMR spectrum for DST in DMSO-d₆ shows the following chemical shifts (δ): a singlet at 2.8 ppm corresponding to the eight protons of the four succinimidyl ester methylene groups (CH₂), a multiplet between 3.1-3.3 ppm for the two methylene protons (CH₂), another multiplet at 4.8-4.9 ppm for the methine proton (CH), and a doublet at 6.73 ppm for the hydroxyl proton (OH). tandfonline.com The purity of commercial DST is often specified as ≥ 90% as determined by quantitative NMR. covachem.com
The power of NMR also lies in its ability to identify impurities or degradation products, which is crucial for ensuring the reliability of cross-linking studies. magritek.com For example, the presence of hydrolyzed DST could be detected by the appearance of new signals corresponding to the free tartaric acid and N-hydroxysuccinimide.
Table 1: Characteristic ¹H-NMR Chemical Shifts for this compound
| Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |
|---|---|---|---|
| Succinimidyl ester CH₂ | 2.8 | Singlet | 8H |
| CH₂ | 3.1-3.3 | Multiplet | 2H |
| CH | 4.8-4.9 | Multiplet | 1H |
| OH | 6.73 | Doublet | 1H |
Data sourced from a study using DMSO-d₆ as the solvent. tandfonline.com
Mass Spectrometry (MS) in Cross-linking Studies
Mass spectrometry (MS) is a cornerstone technique for the analysis of proteins and protein complexes that have been treated with cross-linking agents like DST. researchgate.net It allows for the identification of cross-linked peptides and proteins, providing valuable insights into protein structure and interactions. researchgate.netnih.gov The use of MS in conjunction with chemical cross-linking has become a powerful tool for obtaining low-resolution structural information. researchgate.net
One of the main challenges in cross-linking studies is the confident identification of the cross-linked peptides from a complex mixture of digested proteins. researchgate.netnih.gov MS/MS (tandem mass spectrometry) is employed to fragment the cross-linked peptides, and the resulting fragmentation patterns are used to determine their sequences. researchgate.netnih.gov The interpretation of these MS/MS spectra can be complex due to the presence of two peptide chains linked together. researchgate.net
In a study involving the protein ubiquitin, DST was used to form intramolecular cross-links. nih.govcapes.gov.brresearchgate.net Using tandem mass spectrometry, researchers were able to identify cross-links between the amino terminus and Lysine (B10760008) 6, as well as between Lysine 6 and Lysine 11. capes.gov.brresearchgate.net These findings were consistent with the known crystal structure of ubiquitin, assuming some flexibility of the lysine side chains. researchgate.netcapes.gov.brresearchgate.net
Specialized software has been developed to aid in the identification of cross-linked peptides from MS data. nih.gov These programs can analyze MS/MS spectra to identify both the individual peptides and the site of cross-linking. nih.gov
Both top-down and bottom-up proteomics strategies are utilized in the analysis of DST-cross-linked samples. capes.gov.brresearchgate.netacs.orgcreative-proteomics.com
In bottom-up proteomics , proteins are first digested into smaller peptides using enzymes like trypsin. creative-proteomics.com This mixture of peptides is then analyzed by MS to identify the cross-linked species. creative-proteomics.com This is the more traditional and widely used approach. creative-proteomics.com
In top-down proteomics , intact proteins or large protein fragments are introduced into the mass spectrometer and fragmented in the gas phase. chromatographyonline.com This approach has the advantage of providing information about the entire protein, including post-translational modifications and the exact location of the cross-link within the intact protein. nih.govcapes.gov.brresearchgate.net A study on ubiquitin utilized a top-down approach with Fourier transform mass spectrometry (FT-MS) to determine the location of DST-induced cross-links. nih.govcapes.gov.brresearchgate.net This method allowed for the analysis of the singly, internally cross-linked precursor ion of ubiquitin. capes.gov.brresearchgate.net
The choice between top-down and bottom-up approaches depends on the specific research question and the available instrumentation. chromatographyonline.com
DST can be used to stabilize noncovalent protein macrocomplexes, allowing for their analysis by mass spectrometry under denaturing conditions. researchgate.net By introducing covalent bonds, the cross-linker prevents the dissociation of the complex during the MS analysis. researchgate.net
In one study, the efficiency of a cross-linking protocol for stabilizing the Hsp90/Aha1 macrocomplex was verified using a kit that included DST. researchgate.net Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry was used to analyze the stabilized complex, confirming that the cross-linking protocol was effective. researchgate.net The use of cross-linkers like DST is a prerequisite for the analysis of such complexes by denaturing mass spectrometry techniques. researchgate.net
Table 2: Identified DST Cross-links in Ubiquitin
| Protein | Cross-linked Residues | Analytical Approach | Reference |
|---|---|---|---|
| Ubiquitin | Amino terminus and Lysine 6 | Top-down FT-MS | capes.gov.brresearchgate.net |
| Ubiquitin | Lysine 6 and Lysine 11 | Top-down FT-MS | capes.gov.brresearchgate.net |
Top-Down and Bottom-Up Proteomics Approaches
Chromatographic Techniques for Separation and Purification
Chromatographic techniques are essential for the separation and purification of DST-cross-linked products from unreacted proteins, peptides, and excess cross-linker. These methods are often used both before and after the cross-linking reaction.
For instance, in the study of recombinant proteins, anion and cation-exchange chromatography can be used to purify the protein before the cross-linking reaction. pnas.org After the reaction with DST, size-exclusion chromatography (SEC) can be employed to separate the cross-linked complexes from monomers and smaller reaction products. SEC separates molecules based on their size, making it effective for isolating larger, cross-linked species.
In the context of identifying cross-linked peptides in bottom-up proteomics, liquid chromatography (LC) is almost always coupled with mass spectrometry (LC-MS/MS). nih.gov The complex mixture of peptides from the protein digest is separated by reversed-phase LC before being introduced into the mass spectrometer. This separation reduces the complexity of the mixture being analyzed at any given time, improving the chances of identifying low-abundance cross-linked peptides. nih.gov
Furthermore, affinity chromatography can be used in specific applications. For example, if one of the proteins in a complex has a tag (like a His-tag or a GST-tag), the entire cross-linked complex can be purified using a resin that specifically binds to that tag.
High-Performance Liquid Chromatography (HPLC) in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purification of biomolecules, making it highly suitable for assessing the purity of protein conjugates formed using this compound. acs.org The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). acs.org For DST-protein conjugates, various HPLC methods are employed to distinguish between the desired conjugate, unreacted protein, excess crosslinker, and other byproducts.
Reversed-phase HPLC (RP-HPLC) is a powerful method that separates molecules based on their hydrophobicity. acs.org When a protein is conjugated with DST and a small molecule, its hydrophobicity changes, leading to a shift in its retention time on an RP-HPLC column compared to the unmodified protein. cellmosaic.com This allows for the clear separation and quantification of the modified and unmodified species. cellmosaic.com RP-HPLC is particularly effective for analyzing the individual components of a conjugate mixture after reduction, separating different light and heavy chain species based on their drug load. researchgate.net
Size-exclusion chromatography (SEC-HPLC) separates molecules based on their size. It can be used to separate the high-molecular-weight protein conjugate from low-molecular-weight impurities like excess, unreacted DST. nih.gov This method is also valuable for detecting and quantifying protein aggregation, a potential side effect of the crosslinking process.
Hydrophobic Interaction Chromatography (HIC) is another technique that separates proteins based on hydrophobicity but under non-denaturing conditions, which is crucial for maintaining the native structure of the protein conjugate. This method can distinguish between species with different drug-to-antibody ratios (DAR) in antibody-drug conjugates. researchgate.net
The purity of an HPLC peak, which is crucial for accurate quantification, can be assessed using a photodiode array (PDA) detector that measures UV absorbance across the peak's spectrum. sepscience.com For a more definitive assessment, liquid chromatography-mass spectrometry (LC-MS) can be coupled with HPLC to identify co-eluting species based on their mass-to-charge ratio, providing a higher level of confidence in the purity assessment. sepscience.com
Table 1: Application of HPLC Modes in the Analysis of DST-Conjugates
| HPLC Mode | Separation Principle | Application in DST-Conjugate Analysis | Information Obtained |
|---|---|---|---|
| Reversed-Phase (RP-HPLC) | Hydrophobicity acs.org | Separation of conjugated from unconjugated protein; analysis of reduced conjugate chains. cellmosaic.comresearchgate.net | Purity, quantification of modification, drug-load distribution on chains. researchgate.net |
| Size-Exclusion (SEC-HPLC) | Molecular Size nih.gov | Removal of excess crosslinker; detection of aggregates. | Purity from small molecules, quantification of aggregates. |
| Hydrophobic Interaction (HIC) | Hydrophobicity (non-denaturing) | Separation of species with varying degrees of conjugation (e.g., different DAR values). researchgate.net | Drug-to-antibody ratio, distribution of conjugated species. |
| Ion Exchange (IEX) | Charge | Separation of proteins and conjugates based on differences in surface charge. acs.org | Charge heterogeneity of the conjugate. |
In-situ Reaction Monitoring Techniques
In-situ, or real-time, monitoring provides continuous data on a chemical reaction as it happens, offering significant advantages over traditional offline analysis. researchgate.netspectroscopyonline.com This approach allows for the precise determination of reaction endpoints, the study of reaction kinetics, and a deeper understanding of reaction mechanisms without the need for sample extraction. spectroscopyonline.comaiche.org For DST-mediated conjugations, spectroscopic techniques are particularly well-suited for this purpose.
UV-Visible (UV-Vis) absorption spectroscopy is a widely used technique for monitoring reaction kinetics by measuring the change in absorbance of a reactant or product over time. thermofisher.comntnu.no The concentration of the absorbing species is directly proportional to its absorbance, as described by the Beer-Lambert law. thermofisher.com
The conjugation reaction of this compound with a primary amine on a biomolecule results in the formation of a stable amide bond and the release of one or two molecules of N-hydroxysuccinimide (NHS). This released NHS can be quantified to monitor the progress of the reaction. Under basic conditions, NHS exhibits a strong absorbance at approximately 260 nm. researchgate.net By monitoring the increase in absorbance at this wavelength, the rate of the reaction can be determined. researchgate.netacs.org
This kinetic analysis allows for the calculation of reaction rate constants, providing a quantitative measure of how factors like pH, temperature, and reactant concentrations affect the speed of the conjugation. thermofisher.comacs.org It is important to note that this method can be limited by interference from other components in the reaction mixture that also absorb in the UV region, such as proteins containing aromatic amino acids. researchgate.net
Table 2: UV-Vis Spectroscopy for Monitoring DST Reactions
| Monitored Species | Wavelength | Observation | Kinetic Information Derived |
|---|
| N-hydroxysuccinimide (NHS) | ~260 nm | Increase in absorbance over time. researchgate.net | Rate of NHS release, pseudo-first-order rate constant (k) for the conjugation reaction. thermofisher.comacs.org |
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations within a sample. spectroscopyonline.comrsc.org It is particularly advantageous for monitoring bioconjugation reactions in real-time because it is insensitive to water, allowing for analysis in aqueous environments typical for biological reactions. rsc.org The technique involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light, which provides a unique vibrational fingerprint of the molecules present. d-nb.info
The potential of Raman spectroscopy for monitoring DST reactions lies in its ability to track the disappearance of reactant-specific functional groups and the appearance of product-specific vibrations. For instance, the reaction could be monitored by observing the decrease in the signal corresponding to the NHS ester carbonyl group of DST and the simultaneous increase in the signal of the newly formed amide bond in the conjugate.
Raman spectroscopy offers several key advantages for real-time monitoring:
Non-invasive and Non-destructive : It allows for in-situ measurements without disturbing the reaction. d-nb.info
High Specificity : Provides a detailed molecular fingerprint, enabling the simultaneous tracking of multiple components. spectroscopyonline.com
Aqueous Compatibility : Water is a weak Raman scatterer, making the technique ideal for bioprocesses. rsc.org
This real-time data can be used to precisely determine the reaction endpoint, ensuring optimal yield and preventing over-reaction, which could lead to undesirable byproducts or aggregation. spectroscopyonline.comaiche.org The ability to acquire data continuously from within a reaction vessel makes Raman spectroscopy a valuable process analytical technology (PAT) tool for the development and manufacturing of bioconjugates. researchgate.net
Vi. Future Research Directions and Emerging Applications of Disuccinimidyl Tartrate
Development of Novel DST-Based Crosslinkers with Enhanced Properties
The development of new crosslinking reagents is a continuous effort in the field of structural biology. For DST, future research aims to create derivatives with more versatile and controllable properties.
The distance constraint provided by a crosslinker is dictated by the length of its spacer arm. acs.org DST has a fixed spacer arm of 6.4 Å. escholarship.orgnih.govwindows.net While effective for capturing certain interactions, this fixed length limits the scope of structural information that can be obtained. The development of a suite of DST analogs with varying spacer arm lengths would provide a more comprehensive toolkit for probing protein architecture. Shorter spacer arms can provide higher resolution data, while longer arms can capture interactions between more distant residues. nih.govacs.org
Furthermore, modifying the reactivity of the N-hydroxysuccinimide (NHS) esters could enhance the efficiency and specificity of crosslinking reactions. nih.gov Research into altering the electronic properties of the succinimidyl group could lead to crosslinkers with faster reaction kinetics or greater stability in aqueous solutions, thereby improving crosslinking yields. nih.gov
Below is a table comparing DST with other homobifunctional crosslinkers, highlighting the differences in spacer arm length and cleavability.
| Crosslinker | Spacer Arm Length (Å) | Cleavable By |
| Disuccinimidyl Tartrate (DST) | 6.4 | Sodium meta-Periodate |
| Disuccinimidyl Suberate (B1241622) (DSS) | 11.4 | Not Cleavable |
| 3,3´-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) | 12.0 | Reducing Agents (e.g., DTT) |
| Dithiobis(succinimidyl propionate) (DSP) | 12.0 | Reducing Agents (e.g., DTT) |
| Ethylene glycol bis(succinimidylsuccinate) (EGS) | 16.1 | Hydroxylamine |
This table provides a comparative overview of different homobifunctional crosslinkers, emphasizing the unique cleavability of DST.
DST's vicinal diol is cleavable by periodate (B1199274), which offers an alternative to the more common disulfide bond cleavage. covachem.cominsung.netmedkoo.com However, the development of DST analogs with orthogonal cleavage mechanisms would be highly beneficial. Orthogonal cleavage refers to the ability to cleave different crosslinkers within the same experiment using distinct chemical or physical triggers. researchgate.netresearchgate.net This would allow for more complex experimental designs, such as sequentially revealing different sets of crosslinked interactions.
For instance, a DST analog could be synthesized to incorporate a photocleavable group alongside the periodate-cleavable diol. researchgate.net This would enable researchers to first cleave the photocleavable linker with UV light to analyze one set of interactions and then subsequently cleave the periodate-sensitive linker to study another. Other potential orthogonal cleavage strategies include the incorporation of acid-labile or enzymatically cleavable moieties. beilstein-journals.org
Tunable Spacer Arm Lengths and Reactivity Profiles
Advanced Applications in Systems Biology and Proteomics
Systems biology aims to understand the complex interactions within biological systems. exeter.ac.ukdst.gov.in Crosslinking mass spectrometry (XL-MS) using reagents like DST is a powerful tool in this field. nih.gov
Many crucial cellular processes are governed by transient protein-protein interactions (PPIs), which are often weak and short-lived. acs.orgthermofisher.com Capturing these fleeting interactions is a significant challenge. acs.org Chemical crosslinking with DST can stabilize these transient complexes, allowing for their identification and characterization. thermofisher.comscispace.com By "freezing" the interaction in time, researchers can gain insights into dynamic cellular networks that would otherwise be difficult to study. thermofisher.com The use of DST and its analogs in in-vivo crosslinking experiments will be instrumental in mapping the intricate web of transient PPIs that constitute the cellular interactome. escholarship.orgacs.org
Quantitative proteomics seeks to measure the changes in protein abundance and their interactions under different conditions. escholarship.org Cleavable crosslinkers like DST are particularly valuable in this context. nih.govescholarship.org The ability to cleave the crosslinker simplifies the mass spectrometry data, making it easier to identify and quantify the crosslinked peptides. nih.govnih.gov
The development of isotope-coded versions of DST would further enhance its utility in quantitative proteomics. By using "light" and "heavy" isotopic forms of the crosslinker to label proteins from two different cell states (e.g., healthy vs. diseased), researchers can directly compare the abundance of specific protein interactions. This approach, combined with the cleavable nature of DST, will enable more precise and reliable quantification of changes in protein interaction networks in response to various stimuli or disease states. escholarship.org
Elucidating Transient Protein-Protein Interactions
Expansion into Clinical and Translational Research
The insights gained from basic research using DST are poised to be translated into clinical applications. Translational research focuses on bridging the gap between laboratory discoveries and new therapies or diagnostic tools. dst.gov.intdb.gov.in
DST has already been explored in the context of developing novel tissue adhesives. researchgate.net Its ability to crosslink proteins like human serum albumin has shown promise for creating biocompatible glues for surgical applications, such as sealing meniscal tears. medkoo.comresearchgate.net Future research will likely focus on optimizing these biomaterials for enhanced bonding strength and biocompatibility. researchgate.net
Furthermore, the identification of specific protein-protein interactions that are altered in disease states, a process facilitated by crosslinkers like DST, can lead to the discovery of new drug targets and biomarkers. By comparing the interaction profiles of healthy and diseased tissues, researchers can pinpoint key interactions that drive the disease process. This information can then be used to design drugs that specifically disrupt these pathological interactions or to develop diagnostic tests that detect the presence of these aberrant interactions. The Department of Science and Technology (DST) in India, through programs like the INSPIRE Faculty Fellowship, supports translational research that can lead to such innovations. online-inspire.gov.inonlinedst.gov.in
Refinement of Biomedical Adhesives for Surgical Applications
The development of effective and biocompatible surgical adhesives is a significant area of research, aiming to replace or supplement traditional sutures and staples. chemimpex.combiochempeg.combiocompare.com this compound is a key crosslinking agent in the formulation of these adhesives, often used to create hydrogels from natural polymers like gelatin. chemimpex.commedchemexpress.com
Researchers have focused on enhancing the performance of these adhesives by modifying the polymer backbone. One successful strategy involves the hydrophobic modification of gelatin. By introducing groups like cholesteryl or stearoyl moieties to the gelatin structure, the resulting adhesive exhibits improved tissue penetration. vwr.comvwr.com When crosslinked with DST, these modified gelatins show significantly increased bonding strength compared to adhesives made with unmodified gelatin. vwr.com For instance, an adhesive composed of stearoyl-modified gelatin and DST demonstrated superior bonding strength on collagen casings. vwr.com This enhancement is attributed to the hydrophobic groups anchoring into the lipid bilayers of cell membranes within the tissue, creating a stronger interface. vwr.com
Studies have demonstrated the practical application of these refined adhesives. A DST-crosslinked gelatin adhesive was successfully used to seal air leaks following pulmonary surgery, and a DST-human serum albumin (HSA) formulation has been investigated for repairing tears in the avascular zone of the meniscus. chemimpex.comnih.gov In the meniscal repair study, the DST-HSA adhesive showed bonding strength comparable to cyanoacrylate-based adhesives but with better biocompatibility. nih.gov
Future work in this area will likely focus on further tailoring the mechanical properties and degradation profiles of these adhesives to match specific surgical needs, from delicate microsurgery to high-pressure vascular sealing.
Novel Diagnostic and Therapeutic Conjugates
The ability of this compound and its water-soluble analog, Di-sulfo-succinimidyl-L-tartrate, to link molecules makes them ideal for creating advanced diagnostic and therapeutic agents. chemimpex.com This is particularly evident in the rapidly growing field of antibody-drug conjugates (ADCs). nih.govwikipedia.org ADCs are a form of targeted therapy where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells, thereby minimizing damage to healthy tissue. biochempeg.comwikipedia.orgmdpi.com The linker, for which DST can be a component, is a critical part of the ADC, ensuring stability in circulation and enabling the release of the drug once inside the target cell. biocompare.comnih.gov
An emerging application is in the development of controlled-release drug delivery systems. In one study, DST was used to crosslink chitosan (B1678972) chains in a nanoparticle complex loaded with curcumin. nih.gov This crosslinking created a more condensed nanostructure, which significantly slowed the initial burst release of the drug. nih.gov This approach allows for more sustained and targeted drug delivery, which is crucial for improving therapeutic outcomes and reducing side effects. nih.gov
In diagnostics, DST is used to prepare probes for various assays. medchemexpress.comthermofisher.com By conjugating a signaling molecule (like a fluorescent dye) to a targeting molecule (like an antibody or a specific peptide), researchers can create probes that bind to specific biomarkers, enabling their detection and quantification for disease diagnosis. The development of novel bioconjugates using DST is a key strategy for creating next-generation targeted therapies and sensitive diagnostic tools. chemimpex.com
Integration with Computational Modeling and Artificial Intelligence
The integration of computational tools is set to revolutionize how crosslinking agents like this compound are used, moving from empirical optimization to predictive design.
Predicting Crosslinking Sites and Protein Structures
Chemical crosslinking coupled with mass spectrometry (XL-MS) has become a powerful technique for elucidating the three-dimensional structure of proteins and protein complexes. researchgate.netresearchgate.net Reagents like DST create covalent bonds between amino acids (primarily lysines) that are in close proximity. medkoo.com By identifying these cross-linked residues, scientists can derive distance restraints that are fed into computational models to build or refine protein structures. researchgate.netresearchgate.net
Using a series of crosslinkers with different spacer arm lengths, including the relatively short DST (6.4 Å), provides a more detailed set of distance constraints. researchgate.netthermofisher.com This multi-linker approach increases the accuracy and confidence of the resulting structural models. researchgate.net For example, studies on the protein ubiquitin used DST and other crosslinkers to map its internal structure, with the observed cross-links being consistent with its known crystal structure. researchgate.netresearchgate.net
Future developments may involve creating more sophisticated probabilistic models that can better interpret noisy or sparse crosslinking data, further enhancing the power of this technique for structural biology. nih.govacs.org
Optimizing Reaction Conditions for Bioconjugation
The efficiency and outcome of bioconjugation reactions are highly dependent on conditions such as pH, temperature, and the molar ratio of reactants. mdpi.commdpi.com Traditionally, optimizing these conditions has been a process of trial and error. beilstein-journals.org However, artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to predict and optimize these parameters. beilstein-journals.orgnih.gov
While specific AI models for DST-mediated reactions are still in early stages, the principles are being established in related fields like hydrogel development and general chemical synthesis. beilstein-journals.orgnih.gov AI algorithms can be trained on large datasets of reaction outcomes to identify complex relationships between reaction conditions and desired properties like yield and selectivity. beilstein-journals.org These models can then suggest optimal starting conditions for new bioconjugation reactions, significantly reducing the experimental workload. mdpi.combeilstein-journals.org
Computational methods like molecular dynamics simulations are also being used to predict how modifications will affect protein structure and function, providing insights that can guide the design of the conjugation process. mdpi.com The future integration of AI will enable more precise control over the creation of bioconjugates, leading to more effective and reliable biomedical products.
Data Tables
Table 1: Research Findings on DST-Based Biomedical Adhesives
| Application Area | Polymer System | Key Finding | Reference |
|---|---|---|---|
| Meniscal Repair | This compound (DST) + Human Serum Albumin (HSA) | Bonding strength was comparable to cyanoacrylate adhesives, with good biocompatibility. | nih.gov |
| Pulmonary Air Leak Sealing | DST + Gelatin | Successfully sealed air leaks in a rat lung model. | chemimpex.com |
| Enhanced Tissue Bonding | DST + Hydrophobically-modified (Stearoyl) Gelatin | Showed superior bonding strength compared to unmodified gelatin adhesives due to better tissue penetration. | vwr.com |
Table 2: Applications of this compound in Conjugate Technology
| Technology | Conjugate System | Purpose | Key Finding | Reference |
|---|---|---|---|---|
| Drug Delivery | DST-crosslinked Chitosan Nanoplex with Curcumin | Controlled release of a therapeutic agent. | Crosslinking reduced the initial burst release rate twenty-fold, enabling sustained delivery. | nih.gov |
| Antibody-Drug Conjugates (ADCs) | Di-sulfo-succinimidyl-L-tartrate | General bioconjugation for ADCs. | The crosslinker facilitates the stable linkage of drugs to antibodies for targeted therapy. | chemimpex.com |
Q & A
Q. What is the mechanistic basis of DST in protein crosslinking, and how is it applied in structural studies?
DST is a homobifunctional crosslinker with NHS esters that react with primary amines (ε-amino groups of lysine residues) to form stable amide bonds. Its short spacer arm (6.4 Å) restricts crosslinking to spatially proximal lysines, making it ideal for studying tight protein interfaces. For structural analysis, incubate proteins with 1–5 mM DST in pH 7–9 buffers (e.g., phosphate or bicarbonate) for 30 minutes at room temperature, quench with 20 mM Tris-HCl, and analyze crosslinked products via SDS-PAGE or immunoblotting .
Q. What are the optimal reaction conditions for DST-mediated crosslinking in vitro?
Key parameters include:
- pH : 7–9 (to maintain lysine reactivity and NHS ester stability).
- Temperature : Room temperature (20–25°C) to avoid protein denaturation.
- Concentration : 1–5 mM DST, dissolved in anhydrous DMSO/DMF immediately before use to prevent hydrolysis.
- Quenching : Add 20 mM Tris-HCl (pH 7.5) or glycine to terminate reactions. Validate efficiency using non-reducing SDS-PAGE and Coomassie staining .
Q. How does DST compare to other amine-reactive crosslinkers like DSS or DSG?
DST’s short spacer (6.4 Å) limits crosslinking to closely positioned lysines, unlike DSS (11.4 Å) or DSG (7.7 Å), which accommodate larger protein interfaces. For example, DST failed to crosslink histone H5 dimers due to insufficient span, while DTSSP (12 Å) succeeded . Methodologically, combine DST with longer crosslinkers (e.g., DSS) to map both proximal and distal interactions, followed by immunoblotting or mass spectrometry (MS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crosslinking data when using DST versus other reagents?
Discrepancies often arise from spacer length limitations or variable lysine accessibility. To address this:
- Perform titration experiments (e.g., 0.02–5 mM DST) to identify saturation points and avoid over-crosslinking .
- Combine with orthogonal techniques like size-exclusion chromatography (SEC) or analytical ultracentrifugation (AUC) to confirm dimerization/oligomerization .
- Use mutagenesis (e.g., lysine-to-arginine substitutions) to validate specific crosslinking sites .
Q. What methodologies are recommended for integrating DST into crosslinking mass spectrometry (XL-MS) workflows?
DST’s cleavability (via periodate oxidation) enhances MS compatibility. Key steps:
- Sample Preparation : Crosslink proteins, digest with trypsin, and enrich crosslinked peptides using size-exclusion filters or affinity tags.
- Data Acquisition : Use PASEF (Parallel Accumulation-Serial Fragmentation) on timsTOF instruments for high-resolution MS/MS.
- Analysis : Employ software suites like xQuest/xProphet for crosslink identification and Skyline for quantitative PRM/DIA validation .
Q. How can DST be used to study transient or low-affinity protein complexes?
Transient interactions require rapid crosslinking to "trap" dynamic states:
- Time-course experiments : Quench reactions at intervals (5–60 minutes) to capture intermediate complexes.
- Competitive inhibitors : Add ligands or substrates to modulate binding kinetics before crosslinking.
- Crosslinking-MS : Combine with hydrogen-deuterium exchange (HDX-MS) to map conformational changes .
Q. What are the best practices for analyzing DST-mediated polymer-protein conjugates?
For covalent polymer modifications (e.g., PEGylation):
- Activation : React DST with polymer amines (e.g., PEG-monoamine) in anhydrous DMF.
- Conjugation : Mix activated polymer with target proteins at 1:1–1:3 molar ratios.
- Validation : Use MALDI-TOF-MS to confirm conjugate mass shifts (e.g., +344 Da per crosslink) and SEC for size profiling .
Q. How can DST crosslinking elucidate protein aggregation mechanisms, as in gluten or amyloid studies?
DST’s short span is ideal for probing tight aggregates:
- In situ crosslinking : Treat protein solutions (e.g., gliadin in NaCl) with 5 mM DST, then analyze aggregates via SDS-PAGE and Fourier-transform infrared (FTIR) spectroscopy to monitor β-sheet formation.
- Comparative studies : Use DST alongside non-cleavable crosslinkers (e.g., DSP) to distinguish reversible vs. irreversible aggregation .
Methodological Considerations
- Storage : DST is hygroscopic; store desiccated at –20°C and equilibrate to room temperature before use to prevent hydrolysis .
- Solubility : Prepare fresh solutions in DMSO/DMF; avoid aqueous buffers unless immediately quenched .
- Negative Controls : Always include reactions without crosslinker or with lysine-blocking agents (e.g., glycine) to rule out non-specific aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
